

"Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate*

Cat. No.: *B1302482*

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, incorporating both a thiophene and an isoxazole ring, makes it a valuable scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role as a building block in drug discovery.

Chemical and Physical Properties

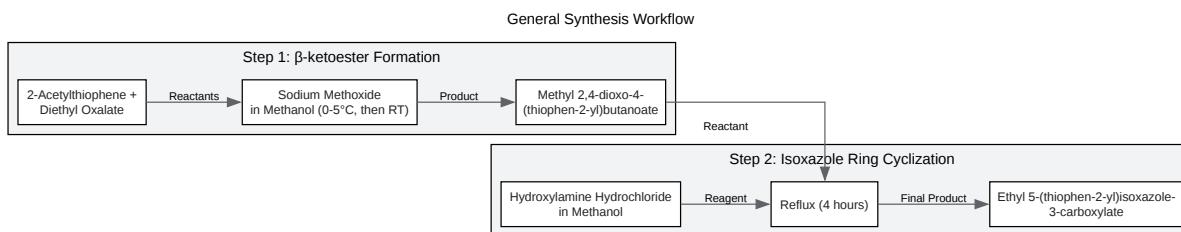
The fundamental chemical and physical properties of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	References
Molecular Formula	C ₁₀ H ₉ NO ₃ S	[1] [2] [3]
Molecular Weight	223.25 g/mol	[1] [2] [3]
CAS Number	90924-54-2	[1] [2] [3]
Appearance	White to Orange to Green powder to crystal	[4]
Melting Point	48-55 °C	[1] [4]
Purity	>98.0% (GC)	[4]
SMILES	CCOC(=O)C1=NOC(=C1)C2=CC=CS2	[1]
InChIKey	YPIUQIUZEYMWAX-UHFFFAOYAS	[1]
Synonyms	5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester	[4] [5]

Experimental Protocols

General Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylate Derivatives

A general and efficient method for the synthesis of the core isoxazole ring involves a cascade reaction. The following protocol is adapted from the synthesis of related isoxazole esters.[\[6\]](#)


Step 1: Formation of the β-ketoester Intermediate

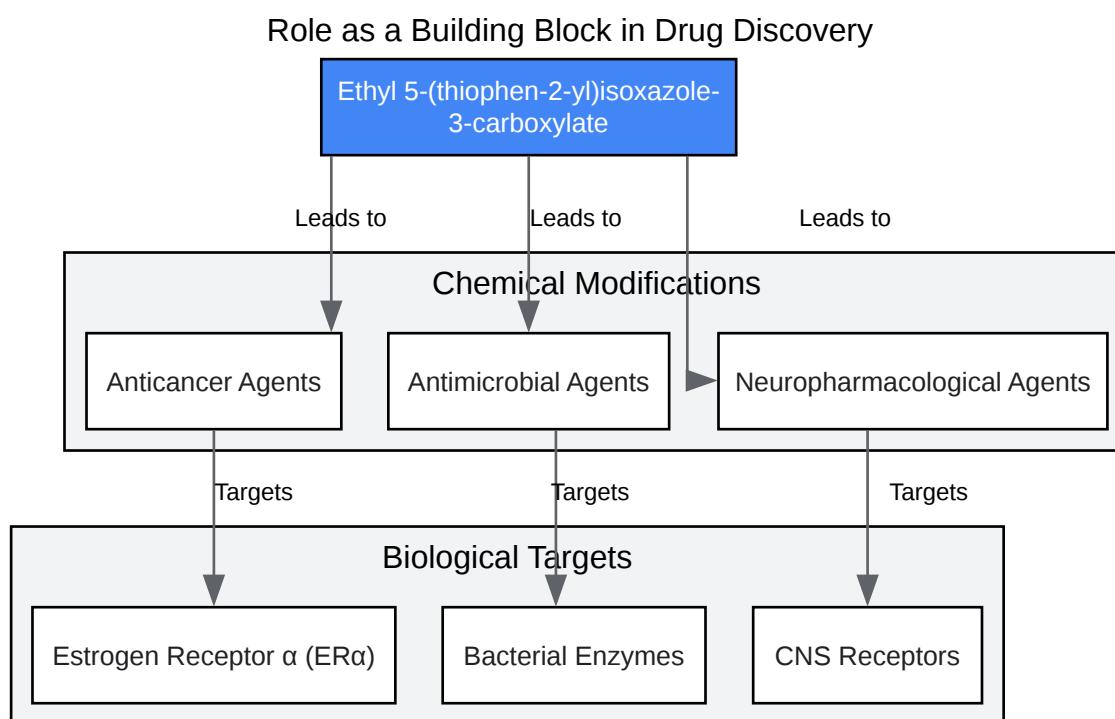
- A mixture of 2-acetylthiophene (0.5 mol) and diethyl oxalate (0.5 mol) is added to a solution of sodium methoxide (0.5 mol) in methanol (1000 mL) at a temperature of 0-5°C.
- The resulting solution is stirred for 6 hours at room temperature.
- Upon completion, the reaction mixture is treated with 3M HCl (150 mL) and extracted with ethyl acetate.

- The organic layer is washed with water and brine, then dried over anhydrous Na_2SO_4 .
- The solvent is removed under reduced pressure on a rotary evaporator to yield the intermediate, methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, which can be used in the next step without further purification.

Step 2: Cyclization to form the Isoxazole Ring

- A solution of the crude methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and hydroxylamine hydrochloride (0.5 mol) in methanol (700 mL) is refluxed for 4 hours.
- After the reaction is complete, the solvent is concentrated using a rotary evaporator.
- The residue is diluted with CH_2Cl_2 .
- The organic layer is washed with water and brine and subsequently dried over Na_2SO_4 .
- The solvent is again concentrated on a rotary evaporator, and the resulting residue is recrystallized from methanol and water to afford the final product.

[Click to download full resolution via product page](#)

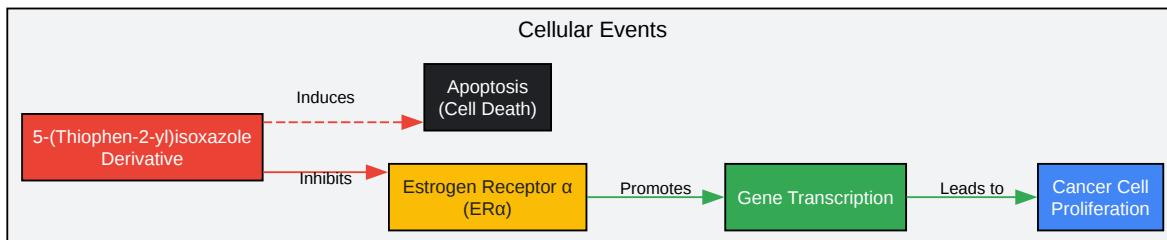

General Synthesis Workflow

Biological Activity and Applications

While **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** itself is primarily utilized as a building block in organic synthesis, its structural motif is present in molecules with significant biological activities.[2][4] Derivatives of the 5-(thiophen-2-yl)isoxazole core have been explored for various therapeutic applications.

Anticancer Activity

Derivatives of 5-(thiophen-2-yl)isoxazole have shown promise as anti-breast cancer agents.[7] Specifically, certain analogues have been found to target the estrogen receptor alpha (ER α), a key protein involved in the progression of some types of breast cancer.[7] The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of the unsubstituted thiophene ring at the 5th position of the isoxazole core for potent activity.[7]



[Click to download full resolution via product page](#)

Role as a Building Block in Drug Discovery

The proposed mechanism of action for these anticancer derivatives involves the inhibition of ER α . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Signaling Pathway of Derivatives in Breast Cancer

[Click to download full resolution via product page](#)

Proposed Signaling Pathway of Derivatives

Other Potential Applications

The thiophene-isoxazole scaffold has also been investigated for other biological activities, including:

- Antimicrobial agents: Some derivatives have shown potential as antimicrobial compounds.[8]
- Neuropharmacological agents: Thiophene-containing isoxazoles have been evaluated for antidepressant and antianxiety activities.[9]

Reactivity and Stability

Information on the specific reactivity and stability of **Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate** is limited in the provided search results. However, based on its structure, the following can be inferred:

- The ester group is susceptible to hydrolysis under acidic or basic conditions.
- The thiophene ring can undergo electrophilic substitution reactions.
- The isoxazole ring can be reduced under certain conditions.[8]

It is recommended to store the compound in a cool, dry place away from strong oxidizing agents.

Conclusion

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a versatile chemical entity with a well-defined set of physicochemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of more complex molecules with significant biological activities, particularly in the realm of anticancer drug discovery. The synthetic accessibility of this compound, coupled with the therapeutic potential of its derivatives, ensures its continued relevance to researchers in medicinal chemistry and related fields. Further investigation into the biological activities of this specific compound and its close analogues is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. bocsci.com [bocsci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate | 90924-54-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate | 90924-54-2 | TCI Deutschland GmbH [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide [smolecule.com]
- 9. cbccollege.in [cbccollege.in]
- To cite this document: BenchChem. ["Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1302482#ethyl-5-thiophen-2-yl-isoxazole-3-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com